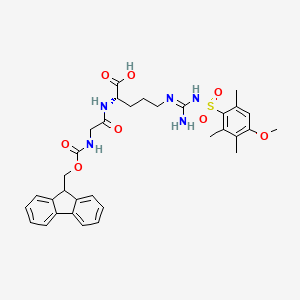
sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt is a chemical compound with the molecular formula C6H8NNaO3 and a molecular weight of 165.12 g/mol . This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt can be synthesized from acrylonitrile by reacting it with methanol in the presence of nitrite and platinum- or palladium-based catalysts. The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of 3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt involves large-scale reactors where the reaction parameters are carefully controlled to maintain consistency and quality. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
- Aldehydes and carboxylic acids from oxidation.
- Amines from reduction.
- Various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile, depending on the reaction conditions, and participate in various biochemical processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethoxypropanenitrile
- 2-(Cyanomethyl)-1,3-dioxolane
- Bromoacetaldehyde dimethyl acetal
Uniqueness
3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt is unique due to its specific functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H8NNaO3 |
|---|---|
Molecular Weight |
165.12 g/mol |
IUPAC Name |
sodium;(E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate |
InChI |
InChI=1S/C6H9NO3.Na/c1-9-6(10-2)5(3-7)4-8;/h4,6,8H,1-2H3;/q;+1/p-1/b5-4+; |
InChI Key |
FOXHAHBHIMREKV-FXRZFVDSSA-M |
Isomeric SMILES |
COC(/C(=C/[O-])/C#N)OC.[Na+] |
Canonical SMILES |
COC(C(=C[O-])C#N)OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12280952.png)

![3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12280957.png)



![9-methyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12280991.png)

![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-oxo-2-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12281001.png)

![5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B12281018.png)


![(2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone](/img/structure/B12281047.png)
